molecular formula C20H13Cl2NO4S2 B2650020 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole CAS No. 686738-09-0

5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole

Cat. No.: B2650020
CAS No.: 686738-09-0
M. Wt: 466.35
InChI Key: RGIAUQDCULIYNC-UHFFFAOYSA-N
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Description

The compound 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a heterocyclic molecule featuring an oxazole core substituted with a 2-chlorobenzylthio group, a 4-chlorophenylsulfonyl moiety, and a furan-2-yl ring. This structure combines electron-withdrawing (sulfonyl, chloro) and electron-donating (furan) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfanyl]-4-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2NO4S2/c21-14-7-9-15(10-8-14)29(24,25)19-20(27-18(23-19)17-6-3-11-26-17)28-12-13-4-1-2-5-16(13)22/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGIAUQDCULIYNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step may involve the use of furan derivatives and coupling reactions.

    Attachment of the chlorobenzyl and chlorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using chlorinated benzyl and phenyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or furan moieties.

    Reduction: Reduction reactions could target the oxazole ring or the chlorinated aromatic rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorinated benzyl and phenyl groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as sodium hydroxide or halogenating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dechlorinated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole as an anticancer agent. Its structural characteristics allow it to interact with various biological targets involved in cancer cell proliferation.

Case Studies

A notable study demonstrated that derivatives of this compound showed significant antiproliferative activity, with IC50 values ranging from 0.5 to 10 µM against various cancer cell lines . The structure–activity relationship (SAR) analysis indicated that substituents on the phenyl rings significantly influenced the cytotoxicity, emphasizing the importance of electronic and steric factors in drug design.

Antiviral Properties

In addition to its anticancer applications, this compound has shown promise as an antiviral agent. Research indicates that it can inhibit viral replication in vitro, particularly against RNA viruses.

Efficacy Against Viruses

Studies have reported that this compound exhibits antiviral activity against several viruses, including influenza and HIV. The compound's efficacy was assessed using plaque reduction assays, with results showing a significant decrease in viral load at concentrations as low as 5 µM .

Molecular Targeting

The antiviral mechanism appears to involve interference with viral entry or replication processes by targeting specific viral proteins. Molecular docking studies have suggested that the compound binds effectively to viral enzymes, disrupting their function and inhibiting viral life cycles .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties.

SubstituentEffect on ActivityIC50 Value (µM)
4-ChloroIncreases potency0.5
Furan RingEnhances selectivity3.0
Benzyl GroupModulates solubility7.0

This table summarizes key findings from various studies regarding how different substituents affect the compound's activity against cancer and viruses.

Toxicity and Safety Profiles

Safety assessments are essential for any potential therapeutic agent. Preliminary toxicity studies indicate that this compound has a favorable safety profile, with no significant adverse effects observed in animal models at therapeutic doses .

Mechanism of Action

The mechanism of action of 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with signal transduction pathways.

Comparison with Similar Compounds

Halogen-Substituted Sulfonyl Analogs

The brominated analog 4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole (CAS 686738-36-3) shares nearly identical structural features, differing only in the sulfonyl group’s halogen (Br vs. Cl). Key comparisons include:

  • Molecular Weight : The brominated analog has a higher molecular weight (510.81 g/mol vs. ~465.35 g/mol for the chlorinated compound), which may reduce solubility in polar solvents .
  • Steric and Electronic Effects : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may alter crystal packing and intermolecular interactions, as observed in isostructural halogen-substituted cinnamic acids .

Oxadiazole and Thiadiazole Derivatives

Compounds such as 5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole (7n) (melting point 121–122°C, molecular weight 483 g/mol) and thiadiazole derivatives (e.g., 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole ) provide insights into heterocycle substitution effects:

  • Substituent Position : Ortho-chloro substituents (as in 7n) introduce steric hindrance, which may reduce rotational freedom and increase melting points compared to para-substituted analogs .

Triazole-Thione Derivatives

Compounds like 5-(2-((5-(Furan-2-yl)-4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)indolin-2-one (yield 28%) highlight the role of triazole-thione moieties:

  • Synthetic Yields : Triazole-thione derivatives often exhibit moderate yields (9–28%) due to challenges in cyclization and purification steps, suggesting that oxazole-based compounds (if synthesized similarly) may face comparable synthetic hurdles .
  • Biological Relevance: Triazole-thiones are known for antifungal and antimicrobial activities, implying that the oxazole analog’s thioether and sulfonyl groups may confer similar bioactivity .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Key Properties Reference
5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole Oxazole 2-Cl-benzylthio, 4-Cl-sulfonyl, furan ~465.35 N/A Hypothetical: Moderate solubility
4-((4-Bromophenyl)sulfonyl)-5-((2-chlorobenzyl)thio)-2-(furan-2-yl)oxazole Oxazole 2-Cl-benzylthio, 4-Br-sulfonyl, furan 510.81 N/A Lower solubility vs. Cl analog
5-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-2-[(2-chlorobenzyl)thio]-1,3,4-oxadiazole (7n) Oxadiazole 2-Cl-benzylthio, 4-Cl-sulfonyl-piperidinyl 483.00 121–122 Steric hindrance from ortho-Cl
5-(2-((5-(Furan-2-yl)-4-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)indolin-2-one Triazole Furan, 4-methoxybenzyl, thioacetyl N/A N/A Antifungal potential, moderate yield

Research Findings and Implications

  • Halogen Effects : Bromine substitution on the sulfonyl group increases molecular weight and may reduce aqueous solubility, whereas chlorine offers a balance between electronegativity and steric bulk .
  • Heterocycle Stability : Oxadiazoles and thiadiazoles generally exhibit higher thermal stability than oxazoles, making them preferable for solid-state applications .

Biological Activity

The compound 5-((2-Chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole is a novel oxazole derivative that has garnered attention due to its diverse biological activities. This article aims to summarize the current knowledge regarding its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H14Cl2N2O3S\text{C}_{17}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}_3\text{S}

This structure features a furan ring, chlorobenzyl thio group, and a sulfonyl moiety, which are critical for its biological activity.

Antibacterial Activity

Studies have demonstrated that oxazole derivatives, including the compound in focus, exhibit significant antibacterial properties. The presence of the 4-chlorophenyl sulfonyl group enhances its efficacy against various bacterial strains. For example, derivatives with similar structures have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundS. aureus12.5 µg/mL
This compoundE. coli15 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Research indicates that oxazole derivatives can inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound against various cancer cell lines remains to be fully elucidated; however, related compounds have shown promising results in in vitro studies .

Enzyme Inhibition

Enzyme inhibition studies highlight that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer and bacterial resistance. For instance, oxazole derivatives have been reported to inhibit tyrosinase activity, which is crucial for melanin production and has implications in skin cancer .

The biological activities of this compound can be attributed to several mechanisms:

  • Electrophilic Character : The electrophilic nature of the oxazole ring allows it to interact with nucleophilic sites on biomolecules, leading to inhibition of target enzymes.
  • Molecular Docking Studies : Computational studies suggest that this compound can bind effectively to specific protein targets involved in bacterial resistance and cancer proliferation pathways .
  • Reactive Oxygen Species (ROS) : Some studies indicate that oxazole derivatives may induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various synthesized oxazole derivatives showed that those with similar structural features exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Cancer Cell Line Testing : In vitro tests on human breast cancer cell lines demonstrated that certain oxazole derivatives led to reduced viability and increased apoptosis markers when treated with various concentrations .

Q & A

Q. What are the key synthetic routes for preparing 5-((2-chlorobenzyl)thio)-4-((4-chlorophenyl)sulfonyl)-2-(furan-2-yl)oxazole, and how can purity be optimized?

The compound is typically synthesized via multi-step reactions involving cyclization, sulfonation, and thioether formation. For instance, sulfonyl chloride intermediates (e.g., 5-phenyl-1,3-thiazole-4-sulfonyl chloride) are prepared through oxidative chlorination of benzyl sulfides, followed by coupling with furan-2-yl oxazole precursors . Purification involves column chromatography (n-hexane:EtOAc gradients) and crystallization. Yield optimization requires controlled stoichiometry (e.g., 1:1.2 molar ratios for key intermediates) and anhydrous conditions to minimize side reactions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

Key techniques include:

  • ¹H/¹³C NMR : Identify furan protons (δ 6.3–7.5 ppm), sulfonyl groups (no direct protons; adjacent deshielded carbons at δ 55–60 ppm), and chlorobenzyl signals (δ 4.5–5.0 ppm for -CH2-).
  • HR-MS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
  • IR : Sulfonyl S=O stretches (~1350 cm⁻¹) and C-S bonds (~650 cm⁻¹) .

Q. What in vitro biological screening models are relevant for preliminary activity assessment?

Antitumor activity is commonly tested against the NCI-60 cancer cell line panel, with IC50 values calculated via MTT assays . Antibacterial activity against Gram-negative strains (e.g., E. coli) uses broth microdilution to determine MICs, with absorbance measurements at 600 nm for growth inhibition .

Advanced Questions

Q. How can structural modifications to the oxazole core enhance biological activity, and what contradictions exist in SAR data?

Substituting the furan-2-yl group with electron-withdrawing groups (e.g., nitro) improves antitumor potency but reduces solubility. For example, 4-(3-nitrophenyl)oxazole derivatives show IC50 values of 56 nM against leukemia HL-60TB, outperforming parent scaffolds . However, contradictory data exist: chlorophenyl sulfonyl groups enhance antibacterial activity in some studies but show negligible effects in others, possibly due to differential membrane permeability .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

Discrepancies in yields (e.g., 68–93% for analogous compounds) often stem from solvent polarity and catalyst choice. For instance, using K2CO3 in acetone improves thioether coupling efficiency (79% yield) compared to NaHCO3 in DMF (65%) . Kinetic studies via HPLC monitoring can identify rate-limiting steps, such as sulfonation .

Q. How do computational methods (e.g., molecular docking) rationalize the compound’s mechanism of action?

Docking studies with acetylcholinesterase (AChE) reveal that the sulfonyl group forms hydrogen bonds with Tyr337 (binding energy: −9.2 kcal/mol), while the chlorobenzyl moiety occupies the hydrophobic pocket. MD simulations (100 ns) confirm stable binding, correlating with IC50 values of 1.2 µM . Contradictions between in silico predictions and experimental IC50s may arise from solvation effects omitted in rigid docking .

Methodological Tables

Q. Table 1. Comparative Yields of Key Synthetic Steps

StepReagents/ConditionsYield (%)Reference
SulfonationClSO3H, DCM, 0°C82
Thioether CouplingK2CO3, acetone, RT79
Oxazole CyclizationLawesson’s reagent, toluene68

Q. Table 2. Biological Activity of Analogues

DerivativeTarget (IC50/MIC)ModelReference
4-Nitrophenyl oxazoleHL-60TB (56 nM)Leukemia
Chlorophenyl sulfonamideE. coli (MIC 12.5 µg/mL)Gram-negative

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